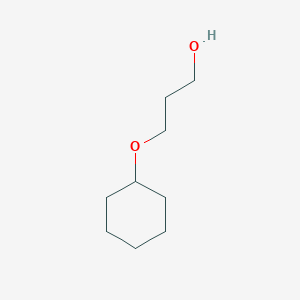

3-(Cyclohexyloxy)propan-1-ol

Description

Contextualization of Alkoxypropanols in Synthetic Strategy

Alkoxypropanols, the class of compounds to which 3-(Cyclohexyloxy)propan-1-ol belongs, are valuable intermediates in organic synthesis. Their utility stems from the presence of both an ether and an alcohol functional group, allowing for sequential and selective chemical modifications. They serve as versatile building blocks in the creation of more complex molecules. researchgate.net

In medicinal chemistry, alkoxypropanols are used in the synthesis of biologically active compounds. For instance, they have been incorporated into ether lipid conjugates of 3'-azido-3'-deoxythymidine (AZT), a well-known antiretroviral drug, to study the effects of chirality and structure on anti-HIV activity. nih.govacs.org Industrially, alkoxypropanols find application as solvents for coatings and inks, as components in brake fluid, and as dyeing couplers for textiles. google.com

Historical Perspective on the Synthesis and Utility of Related Chemical Architectures

The primary method for synthesizing the ether linkage in compounds like this compound is the Williamson ether synthesis. smolecule.comsmolecule.com This classic reaction, involving the reaction of an alkoxide with a primary alkyl halide, has been a cornerstone of organic synthesis for over a century due to its reliability and broad scope.

The industrial production of alkoxypropanols gained traction with methods developed to ensure high yield and purity. One such method, outlined in a 1981 patent, describes the reaction of a lower monohydric alcohol with propylene (B89431) oxide using a tertiary amine as a recyclable catalyst. google.com This process highlights the long-standing industrial importance of these compounds as solvents and chemical intermediates. google.com The development of such synthetic methods has been crucial for making these and related chemical architectures widely available for research and commercial use.

Structural Significance of the Cyclohexyloxy Moiety in Organic Synthesis

The inclusion of a cyclohexyloxy group in a molecule imparts specific and significant properties. The cyclohexyl ring is non-polar and bulky, which introduces hydrophobicity (or lipophilicity) into the molecular structure. smolecule.com This feature can enhance the solubility of the molecule in non-polar organic solvents and biological membranes. smolecule.com

This combination of a polar alcohol group and a non-polar cyclohexyl ether group gives this compound amphiphilic characteristics, influencing its reactivity and solubility. smolecule.com Furthermore, the steric bulk of the cyclohexyloxy moiety can play a critical role in directing the outcome of chemical reactions by sterically hindering certain approaches of a reactant, potentially favoring one reaction pathway (e.g., elimination) over another (e.g., substitution). This ability to influence reaction selectivity makes the cyclohexyloxy group a valuable component in designing synthetic strategies.

Overview of Research Trajectories for Novel Organic Scaffolds

In modern chemical research, particularly in drug discovery, the concept of a "molecular scaffold" is central. A scaffold is a core chemical structure from which a library of diverse compounds can be synthesized through modification at various points. chemdiv.com The analysis of large chemical databases like the CAS Registry reveals that a surprisingly small percentage of core frameworks form the basis for a large proportion of all known organic compounds. acs.org

Current research focuses on the design and synthesis of novel scaffolds to explore new chemical space and identify compounds with desired properties. chemdiv.com Trends in medicinal chemistry show that the popularity and utility of certain scaffolds can change over time as new biological targets are identified and synthetic methods evolve. researchgate.netacs.org Strategies such as fragment-based drug design and molecular hybridization are employed to create new agents, for example, in the development of tubulin inhibitors for cancer therapy. nih.gov The development of compounds like this compound provides building blocks that can be used to decorate these scaffolds, contributing to the expansion of chemical libraries for high-throughput screening and the discovery of new lead compounds. chemdiv.com

Structure

3D Structure

Properties

IUPAC Name |

3-cyclohexyloxypropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c10-7-4-8-11-9-5-2-1-3-6-9/h9-10H,1-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZISPFMRVBHTCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75322-09-7 | |

| Record name | 3-(cyclohexyloxy)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Cyclohexyloxy Propan 1 Ol

Chemo- and Regioselective Preparative Routes

Achieving high selectivity is paramount in the synthesis of 3-(Cyclohexyloxy)propan-1-ol to avoid the formation of unwanted byproducts and simplify purification processes. This involves carefully choosing reactions and conditions that favor the formation of the desired isomer and prevent reactions at other functional groups.

The most direct and widely used method for preparing ethers is the Williamson ether synthesis, an S(_N)2 (bimolecular nucleophilic substitution) reaction. masterorganicchemistry.comwikipedia.org In the context of this compound, this involves the reaction of a cyclohexoxide ion with a 3-halopropan-1-ol.

Mechanism: The reaction proceeds via a backside attack by the nucleophilic alkoxide on the electrophilic carbon atom bearing a leaving group (typically a halide). wikipedia.org The process occurs in a single, concerted step. wikipedia.org

Deprotonation: Cyclohexanol (B46403) is deprotonated by a strong base, such as sodium hydride (NaH), to form the sodium cyclohexoxide nucleophile. masterorganicchemistry.comlibretexts.org

Nucleophilic Attack: The newly formed cyclohexoxide attacks the carbon atom bonded to the halogen in a molecule like 3-chloropropan-1-ol.

Displacement: The halide ion is displaced as a leaving group, resulting in the formation of the C-O ether bond and yielding this compound. wikipedia.org

Optimization: Optimization of the Williamson ether synthesis is crucial for achieving high yields and minimizing side reactions, primarily E2 elimination. libretexts.org

Choice of Base and Solvent: Strong bases like sodium hydride (NaH) are effective for generating the alkoxide. masterorganicchemistry.com The reaction is often conducted in a polar aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO), which can solvate the cation but not the nucleophile, thereby increasing its reactivity. masterorganicchemistry.com

Reactant Structure: The Williamson synthesis is most efficient with primary alkyl halides. masterorganicchemistry.comwikipedia.org Using 3-chloropropan-1-ol or 3-bromopropan-1-ol as the electrophile is ideal, as the primary carbon minimizes steric hindrance and the likelihood of elimination reactions. libretexts.org

Temperature Control: The reaction temperature must be carefully controlled. Higher temperatures can favor the competing E2 elimination pathway, leading to the formation of cyclohexene (B86901) as a byproduct.

| Parameter | Condition | Rationale | Potential Issues |

|---|---|---|---|

| Substrates | Cyclohexanol + 3-Halopropan-1-ol | Direct formation of the target C-O bond. | Potential for competing elimination reactions. libretexts.org |

| Base | Sodium Hydride (NaH) | Irreversibly forms the alkoxide, driving the reaction forward. masterorganicchemistry.com | Requires anhydrous conditions due to high reactivity with water. |

| Solvent | Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | Polar aprotic solvents enhance nucleophilicity. masterorganicchemistry.com | Requires careful drying of solvents. |

| Temperature | Room to moderate temperature (e.g., 50-70 °C) | Balances reaction rate against the risk of elimination side reactions. | Excessive heat can significantly increase byproduct formation. |

An alternative synthetic route involves the reduction of a suitable carboxylic acid or ester precursor, such as 3-(cyclohexyloxy)propionic acid or its ethyl ester. This method is particularly useful when the precursor is more readily available than the corresponding halo-alcohol.

Mechanism (Carboxylic Acid Reduction): Powerful reducing agents like lithium aluminum hydride (LiAlH(_4)) are capable of reducing carboxylic acids directly to primary alcohols. libretexts.org

Deprotonation: The acidic proton of the carboxylic acid reacts with the hydride to produce hydrogen gas and a lithium carboxylate salt.

Acyl Substitution: A hydride ion from the AlH(_3) (or another LiAlH(_4) molecule) adds to the carbonyl carbon.

Elimination: The tetrahedral intermediate collapses, eliminating an O-Al-H species to form an intermediate aldehyde.

Second Reduction: The aldehyde is immediately and rapidly reduced by another hydride equivalent to form an alkoxide. libretexts.org

Protonation: An acidic workup protonates the alkoxide to yield the final product, this compound.

A known synthetic pathway reports a yield of 81% for the reduction of 3-(cyclohexyloxy)propionic acid using lithium aluminum tetrahydride in tetrahydrofuran. lookchem.com Borane in tetrahydrofuran (BH(_3)/THF) is another effective reagent that can selectively reduce carboxylic acids in the presence of other functional groups. libretexts.org

| Reducing Agent | Precursor | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH4) | 3-(cyclohexyloxy)propionic acid | Anhydrous THF or Diethyl Ether, followed by aqueous workup. lookchem.com | Highly effective and powerful; provides high yields. lookchem.com | Highly reactive with protic solvents (water, alcohols); non-selective. libretexts.org |

| Borane (BH3·THF) | 3-(cyclohexyloxy)propionic acid | THF at room temperature. libretexts.org | Safer to handle than LiAlH4; highly selective for carboxylic acids. libretexts.org | May be less reactive than LiAlH4 for some substrates. |

| Sodium Borohydride (B1222165) (NaBH4) | 3-(cyclohexyloxy)propanoic acid ethyl ester | Protic solvents (e.g., ethanol). | Milder and safer than LiAlH4. | Generally does not reduce carboxylic acids; requires ester precursor. |

While classical methods are effective, modern organometallic chemistry offers powerful alternatives for C-O bond formation, often under milder conditions. These approaches, such as copper- or palladium-catalyzed cross-coupling reactions, could theoretically be applied to the synthesis of this compound. For instance, an Ullmann-type condensation could couple cyclohexanol with a 3-halopropan-1-ol derivative in the presence of a copper catalyst. Similarly, palladium-catalyzed Buchwald-Hartwig etherification could be adapted for this transformation, providing an alternative route that may offer different functional group tolerance or stereochemical outcomes.

Catalytic Systems in the Synthesis of this compound

Catalysis offers a route to more efficient and environmentally benign synthetic processes. Both homogeneous and heterogeneous catalysts can be employed to facilitate the etherification reaction.

In homogeneous catalysis, the catalyst exists in the same phase as the reactants. wikipedia.org A common example is acid-catalyzed etherification. This could involve the reaction of cyclohexanol with propane-1,3-diol in the presence of a strong Brønsted acid catalyst like sulfuric acid (H(_2)SO(_4)) or p-toluenesulfonic acid.

The mechanism involves the protonation of a hydroxyl group on one of the alcohols, converting it into a good leaving group (water). researchgate.net The other alcohol molecule then acts as a nucleophile, attacking the carbon and displacing the water molecule in an S(_N)2 or S(_N)1-like fashion. researchgate.net A key challenge in using propane-1,3-diol is achieving regioselectivity to favor the formation of the mono-ether, this compound, over the di-ether byproduct. This can often be controlled by using a large excess of the diol.

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants (typically a solid catalyst with liquid or gas reactants), offers significant advantages in industrial applications. wikipedia.org These benefits include ease of catalyst separation from the reaction mixture, catalyst recyclability, and suitability for continuous flow processes. researchgate.net

For the synthesis of ethers, solid acid catalysts are particularly relevant. Materials such as zeolites, sulfonic acid-functionalized resins (e.g., Amberlyst), or metal oxides like alumina (B75360) can effectively catalyze the dehydration of alcohols to form ethers. researchgate.netmdpi.com

The reaction on a solid acid catalyst surface generally involves:

Adsorption: The alcohol reactants (e.g., cyclohexanol and propanol) adsorb onto the acidic sites of the catalyst surface. wikipedia.org

Surface Reaction: The catalytic sites facilitate the dehydration and C-O bond formation.

Desorption: The final ether product and water desorb from the surface, regenerating the catalytic site. wikipedia.org

The use of heterogeneous catalysts has been explored for various etherification reactions, including the conversion of glycerol (B35011) to fuel additives, demonstrating their versatility. mdpi.com The choice of catalyst, its pore structure, and the reaction conditions (temperature, pressure) can be tuned to optimize the yield and selectivity towards the desired propanol (B110389) derivative. researchgate.net

| Catalyst Type | Examples | Phase | Key Advantages | Applicability to Target Synthesis |

|---|---|---|---|---|

| Brønsted Acids | H2SO4, p-TsOH | Homogeneous | High catalytic activity. | Can catalyze reaction between cyclohexanol and propane-1,3-diol. |

| Zeolites | ZSM-5, Beta | Heterogeneous | Shape selectivity, thermal stability, regenerable. mdpi.com | Can be used for vapor-phase or liquid-phase etherification. |

| Sulfonic Resins | Amberlyst-15 | Heterogeneous | High acid strength, effective at moderate temperatures. researchgate.net | Suitable for liquid-phase synthesis from cyclohexanol and propanol. |

| Metal Oxides | γ-Alumina (Al2O3) | Heterogeneous | Can promote dehydration reactions at high temperatures. semanticscholar.org | May favor elimination (alkene formation) depending on conditions. |

Biocatalytic Pathways and Enzymatic Transformations

The application of biocatalysis in the synthesis of ether compounds like this compound represents a significant advancement in synthetic chemistry. Enzymes, as biocatalysts, offer high selectivity and operate under mild reaction conditions, often leading to purer products and reduced energy consumption.

Research into the enzymatic synthesis of similar alkoxy propanols has highlighted the potential of various enzyme classes. For instance, lipases and etherases are known to catalyze the formation of ether linkages. In a hypothetical biocatalytic route to this compound, a lipase (B570770) could potentially catalyze the etherification between cyclohexanol and 1,3-propanediol (B51772) or a derivative. The regioselectivity of the enzyme would be crucial in ensuring the formation of the desired 3-substituted product over other isomers.

While specific, detailed research on the enzymatic synthesis of this compound is not extensively documented in publicly available literature, the principles of biocatalysis suggest a promising avenue for future investigation. The development of a successful enzymatic process would likely involve screening a library of enzymes for activity, optimizing reaction parameters such as temperature, pH, and substrate concentration, and potentially employing protein engineering to enhance catalyst performance.

Sustainable and Green Chemistry Methodologies

Green chemistry principles are increasingly being integrated into the synthesis of chemical compounds to minimize environmental impact. The application of these principles to the synthesis of this compound focuses on reducing waste, improving energy efficiency, and utilizing renewable resources.

One of the key tenets of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or neat, reaction conditions can lead to higher process intensity, reduced waste, and simplified product purification. For the synthesis of this compound, a solvent-free approach could involve the direct reaction of cyclohexanol and an appropriate three-carbon synthon, such as acrolein or allyl alcohol, in the presence of a solid acid catalyst. The absence of a solvent necessitates careful control of reaction temperature to maintain a liquid phase and ensure adequate mixing of the reactants.

Table 1: Comparison of Solvent-Based vs. Solvent-Free Synthesis (Hypothetical)

| Parameter | Solvent-Based Synthesis | Solvent-Free Synthesis |

| Solvent | Toluene, Dichloromethane | None |

| Reaction Temperature | 80-120 °C | 100-150 °C |

| Catalyst | Homogeneous (e.g., H₂SO₄) | Heterogeneous (e.g., Zeolite, Resin) |

| Work-up | Liquid-liquid extraction, Distillation | Filtration, Distillation |

| E-factor (Environmental Factor) | High | Low |

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste. In the synthesis of this compound, different synthetic routes can be compared based on their atom economy.

For example, the Williamson ether synthesis, a classical method, involves the reaction of a sodium cyclohexoxide with 3-chloropropan-1-ol. This reaction generates sodium chloride as a stoichiometric byproduct, which lowers the atom economy. An alternative, more atom-economical approach would be the direct addition of cyclohexanol to a C3 unsaturated compound like allyl alcohol or acrolein, where all the atoms of the reactants are incorporated into the product.

Table 2: Atom Economy of Different Synthetic Routes to this compound (Theoretical)

| Reaction | Reactants | Products | Byproducts | Atom Economy (%) |

| Williamson Ether Synthesis | Cyclohexanol, Sodium, 3-Chloropropan-1-ol | This compound, Sodium Chloride | NaCl | ~72% |

| Direct Addition | Cyclohexanol, Allyl Alcohol | This compound | None | 100% |

The use of renewable feedstocks is a cornerstone of sustainable chemistry. For the synthesis of this compound, both the cyclohexyl and the propanol moieties could potentially be derived from biomass. Cyclohexanol can be produced from the hydrogenation of phenol (B47542), which itself can be derived from lignin, a major component of biomass. The C3 propanol backbone can be sourced from glycerol, a byproduct of biodiesel production. The development of catalytic processes to convert these bio-derived feedstocks into the necessary precursors for this compound synthesis is an active area of research.

The integration of renewable feedstocks into the synthetic design not only reduces the reliance on fossil fuels but also contributes to a more circular economy. The successful implementation of such a strategy would require efficient and selective catalytic systems capable of handling the complexities of biomass-derived starting materials.

Chemical Reactivity and Transformation Mechanisms of 3 Cyclohexyloxy Propan 1 Ol

Reactions Involving the Hydroxyl Group

The primary alcohol functionality in 3-(Cyclohexyloxy)propan-1-ol is a versatile site for various chemical modifications, including oxidation, esterification, etherification, and nucleophilic substitution.

The primary alcohol group of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. Mild oxidizing agents will typically yield the corresponding aldehyde, 3-(cyclohexyloxy)propanal. Stronger oxidizing agents will further oxidize the intermediate aldehyde to the carboxylic acid, 3-(cyclohexyloxy)propanoic acid.

While specific kinetic studies on the oxidation of this compound are not extensively documented, the rates of oxidation for primary alcohols are known to be influenced by factors such as the nature of the oxidant, temperature, and steric hindrance around the reaction center. Generally, the oxidation of primary alcohols is a well-established transformation in organic synthesis.

| Oxidizing Agent | Expected Product | Reaction Conditions |

|---|---|---|

| Pyridinium chlorochromate (PCC) | 3-(Cyclohexyloxy)propanal | Anhydrous solvent (e.g., dichloromethane) |

| Potassium permanganate (B83412) (KMnO₄) | 3-(Cyclohexyloxy)propanoic acid | Basic, followed by acidic workup |

| Chromic acid (H₂CrO₄) | 3-(Cyclohexyloxy)propanoic acid | Aqueous acid |

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives, typically in the presence of an acid catalyst. This reaction, known as Fischer esterification, is an equilibrium process. thermofisher.com To favor the formation of the ester, it is common to use an excess of one of the reactants or to remove water as it is formed. thermofisher.com

Etherification of the hydroxyl group can be achieved through reactions such as the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. This process results in the formation of a new ether linkage.

| Reaction Type | Reactant | Catalyst/Conditions | Expected Product |

|---|---|---|---|

| Esterification | Acetic acid | Sulfuric acid (catalytic) | 3-(Cyclohexyloxy)propyl acetate |

| Etherification | Ethyl iodide | Sodium hydride (NaH) | 1-(Cyclohexyloxy)-3-ethoxypropane |

The hydroxyl group itself is a poor leaving group for nucleophilic substitution reactions. However, it can be converted into a good leaving group, such as a tosylate or a halide, allowing for subsequent substitution by a variety of nucleophiles. For instance, reaction with a hydrogen halide can lead to the formation of a haloalkane. libretexts.org

The reaction with hydrogen halides typically proceeds via an S\N2 mechanism for primary alcohols. libretexts.org The reaction is acid-catalyzed, involving the protonation of the hydroxyl group to form a better leaving group (water). libretexts.org

Functional Group Interconversions and Derivatization

The primary alcohol of this compound is readily transformed into other functional groups, including halides and nitrogen-containing moieties. These transformations are fundamental in synthetic organic chemistry, providing intermediates for the construction of more complex molecular architectures.

Formation of Halogenated Derivatives

The conversion of the hydroxyl group in this compound to a halide is a common and crucial transformation. This conversion activates the propyl chain for subsequent nucleophilic substitution reactions. Standard halogenating agents are employed for this purpose, with the choice of reagent depending on the desired halogen and the required reaction conditions.

For instance, treatment of this compound with thionyl chloride (SOCl₂) in the presence of a base like pyridine (B92270) is a standard method for the synthesis of the corresponding chloride, 1-chloro-3-(cyclohexyloxy)propane. Similarly, phosphorus tribromide (PBr₃) can be utilized to obtain the bromide derivative, 1-bromo-3-(cyclohexyloxy)propane. These reactions typically proceed via an Sₙ2 mechanism, leading to the replacement of the hydroxyl group with a halogen atom.

Table 1: Synthesis of Halogenated Derivatives of this compound

| Starting Material | Reagent | Product | Typical Conditions |

| This compound | Thionyl chloride (SOCl₂) | 1-Chloro-3-(cyclohexyloxy)propane | Pyridine, 0 °C to room temperature |

| This compound | Phosphorus tribromide (PBr₃) | 1-Bromo-3-(cyclohexyloxy)propane | Diethyl ether, 0 °C |

Another effective method for activating the alcohol for nucleophilic substitution is its conversion to a sulfonate ester, such as a tosylate or mesylate. Reaction of this compound with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine yields 3-(cyclohexyloxy)propyl p-toluenesulfonate. This tosylate is an excellent leaving group and can be readily displaced by halide ions to form the corresponding alkyl halides.

Synthesis of Nitrogen-Containing Derivatives

The introduction of nitrogen-containing functional groups can be achieved through various synthetic routes starting from this compound. A common strategy involves a two-step sequence, beginning with the activation of the alcohol, followed by nucleophilic substitution with a nitrogen nucleophile.

One effective method, analogous to procedures described in patent literature for similar cycloalkyl propanolamines, involves the initial conversion of this compound to an epoxide. This can be achieved by reaction with epichlorohydrin (B41342) in the presence of a base. The resulting glycidyl (B131873) ether, 2-((3-(cyclohexyloxy)propoxy)methyl)oxirane, can then be ring-opened by reaction with an amine to introduce the desired nitrogen-containing moiety. For example, reaction with ammonia (B1221849) would yield 1-amino-3-(3-(cyclohexyloxy)propoxy)propan-2-ol.

Alternatively, the halogenated derivatives or sulfonate esters described in the previous section can serve as precursors for amination reactions. For example, 3-(cyclohexyloxy)propyl bromide can be reacted with ammonia or a primary amine to yield the corresponding primary or secondary amine.

Table 2: Synthesis of Nitrogen-Containing Derivatives

| Starting Material | Reagent(s) | Intermediate | Final Product |

| This compound | 1. Epichlorohydrin, NaOH2. Ammonia | 2-((3-(Cyclohexyloxy)propoxy)methyl)oxirane | 1-Amino-3-(3-(cyclohexyloxy)propoxy)propan-2-ol |

| 3-(Cyclohexyloxy)propyl bromide | Ammonia | - | 3-(Cyclohexyloxy)propan-1-amine |

Carbon-Carbon Bond Forming Reactions Adjacent to the Alcohol Functionality

Carbon-carbon bond formation is a cornerstone of organic synthesis, allowing for the construction of more complex carbon skeletons. For this compound, a key strategy for achieving this transformation involves the oxidation of the primary alcohol to the corresponding aldehyde, 3-(cyclohexyloxy)propanal. This aldehyde is a versatile electrophile that can participate in a variety of carbon-carbon bond-forming reactions.

A prominent example is the Wittig reaction, where the aldehyde reacts with a phosphorus ylide (a Wittig reagent) to form an alkene. The structure of the resulting alkene is determined by the specific ylide used. For instance, reaction of 3-(cyclohexyloxy)propanal with methyltriphenylphosphonium (B96628) bromide in the presence of a strong base would yield 4-(cyclohexyloxy)but-1-ene. This reaction provides a powerful tool for extending the carbon chain and introducing unsaturation.

Another important class of reactions involves the addition of organometallic reagents, such as Grignard reagents or organolithium compounds, to the aldehyde. These reactions result in the formation of a new carbon-carbon bond and a secondary alcohol upon workup. For example, the addition of methylmagnesium bromide to 3-(cyclohexyloxy)propanal would produce 4-(cyclohexyloxy)butan-2-ol.

Table 3: Carbon-Carbon Bond Forming Reactions

| Precursor | Reagent(s) | Reaction Type | Product |

| 3-(Cyclohexyloxy)propanal | Methyltriphenylphosphonium bromide, n-BuLi | Wittig Reaction | 4-(Cyclohexyloxy)but-1-ene |

| 3-(Cyclohexyloxy)propanal | Methylmagnesium bromide, then H₃O⁺ | Grignard Reaction | 4-(Cyclohexyloxy)butan-2-ol |

Furthermore, the halogenated derivatives of this compound can be used in alkylation reactions with carbon nucleophiles. For example, 3-(cyclohexyloxy)propyl bromide can be used to alkylate the enolate of a malonic ester, providing a route to substituted dicarboxylic acids after hydrolysis and decarboxylation.

Synthesis and Characterization of 3 Cyclohexyloxy Propan 1 Ol Derivatives and Analogs

Structural Modification Strategies of the Cyclohexyl Ring

Ring Functionalization and Substitution Patterns

The functionalization of saturated carbocycles like cyclohexane (B81311) has evolved from classical methods to modern C-H activation strategies. researchgate.netnih.gov These approaches allow for the introduction of a wide array of substituents onto the cyclohexyl ring, leading to a diverse library of 3-(Cyclohexyloxy)propan-1-ol derivatives.

One common strategy involves the use of a directing group to achieve site-selective C-H functionalization. For instance, a carboxylic acid group temporarily installed on the cyclohexane ring can direct palladium catalysts to arylate the γ-C–H bonds with high selectivity. nih.gov This method provides a pathway to derivatives with aryl groups at specific positions. Another powerful technique is the palladium-catalyzed arylation of methylene (B1212753) C–H bonds, which can be guided by an aminoquinoline directing group, enabling the introduction of one or more aryl substituents. acs.orgmdpi.com

Alternatively, functionalization can begin with a pre-functionalized cyclohexane precursor, such as a substituted cyclohexanol (B46403) or cyclohexanone (B45756), before the ether linkage is formed. nih.govgoogle.comgoogle.com For example, the reduction of a substituted phenol (B47542) can yield substituted cyclohexanols, which can then be reacted with a 3-carbon electrophile to form the desired ether. google.com Tandem photocatalyzed annulation reactions can also be employed to construct highly substituted cyclohexanone rings, which serve as versatile intermediates. nih.gov

These strategies enable the synthesis of derivatives with various substitution patterns, including mono-, di-, and polysubstituted cyclohexyl rings. The nature of the substituents can range from simple alkyl and aryl groups to more complex functional groups, depending on the chosen synthetic route.

Table 1: Synthetic Strategies for Cyclohexyl Ring Functionalization

| Strategy | Description | Potential Substituents | Reference |

|---|---|---|---|

| Directed C-H Activation | A directing group guides a metal catalyst to a specific C-H bond on the ring for functionalization. | Aryl, Alkyl | nih.govacs.org |

| Tandem Photocatalysis | A convergent synthesis of substituted cycloalkanones via a formal [5+1] cycloaddition, which can be converted to the desired alcohol. | Aryl, Alkyl | nih.gov |

| Phenol Hydrogenation | Reduction of substituted phenols to yield substituted cyclohexanols, followed by etherification. | H, o-methyl | google.com |

| Michael Addition Cascade | A cascade inter–intramolecular double Michael strategy to form highly functionalized cyclohexanones from curcumins and arylidenemalonates. | Various functional groups | beilstein-journals.org |

Stereoselective Synthesis of Chiral Cyclohexyl Analogs

The synthesis of specific stereoisomers of substituted cyclohexyl analogs requires precise control over the spatial arrangement of atoms. Asymmetric synthesis methods are employed to create chiral centers on the cyclohexane ring with high enantiomeric and diastereomeric purity. acs.org

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of functionalized cyclohexanes. For example, a one-pot sequential organocatalytic process involving Michael-Michael-1,2-addition reactions can produce highly substituted cyclohexane derivatives with up to five stereogenic centers in excellent yields and stereoselectivities. nih.gov Chiral amine catalysts, operating via enamine or iminium ion intermediates, are frequently used to control the stereochemical outcome. nih.gov

Another approach involves iridium-catalyzed (5 + 1) annulation, where a methyl ketone reacts with a 1,5-diol. This hydrogen borrowing catalysis method allows for the stereoselective construction of the cyclohexane core, where the stereochemistry of the diol can direct the formation of new stereocenters on the ring. acs.org The use of chiral auxiliaries attached to the cyclohexane precursor can also guide the stereochemical course of a reaction, after which the auxiliary can be removed. researchgate.net These methods are crucial for accessing specific enantiomers or diastereomers of functionalized this compound analogs.

Table 2: Methods for Stereoselective Synthesis of Cyclohexyl Analogs

| Method | Catalyst/Reagent | Key Features | Stereochemical Control | Reference |

|---|---|---|---|---|

| Organocatalysis | Chiral amino-squaramide | One-pot, sequential Michael-Michael-1,2-addition. | High enantioselectivity (>96% ee) and diastereoselectivity (>30:1 dr). | nih.gov |

| Iridium-Catalyzed Annulation | Iridium complex with KOH | Hydrogen borrowing catalysis; (5+1) strategy. | A single γ-stereocenter in the diol substrate can control the stereochemistry of the resulting cyclohexane ring. | acs.org |

| Michael-Aldol Cascade | Aqueous KOH with a phase transfer catalyst | Cascade reaction forming highly functionalized cyclohexanones. | Complete diastereoselectivity in most cases. | beilstein-journals.org |

| Chiral Auxiliary | Cyclohexyl-based chiral auxiliaries | Auxiliary attached to the substrate directs the reaction stereochemistry. | Diastereoselective cyclization reactions. | researchgate.net |

Chain Elongation and Shortening at the Propanol (B110389) Moiety

Modifying the length of the three-carbon chain connecting the ether oxygen and the terminal alcohol offers another avenue for creating analogs of this compound. Homologation reactions can extend the chain, while retrosynthetic analysis can guide the synthesis of analogs with both longer and shorter chains.

Homologation Reactions

Homologation, the process of extending a carbon chain by a single methylene (-CH2-) unit or more, can be applied to the propanol moiety. A straightforward approach involves a multi-step sequence starting with the oxidation of the primary alcohol in this compound to the corresponding aldehyde, 3-(cyclohexyloxy)propanal.

This aldehyde can then undergo a Wittig reaction with methoxymethylenetriphenylphosphine to form an enol ether. Subsequent hydrolysis of the enol ether under acidic conditions yields the chain-extended aldehyde, 4-(cyclohexyloxy)butanal. Finally, reduction of this new aldehyde with a reducing agent like sodium borohydride (B1222165) produces the homologated alcohol, 4-(cyclohexyloxy)butan-1-ol. This sequence can be repeated to further extend the chain.

Alternative methods for chain extension in polyurethanes, which can be adapted for small-molecule synthesis, involve reacting diols with other reagents to create longer chains. springerprofessional.deacs.org For instance, reacting cyclohexanol with a longer chain diol that has one hydroxyl group protected would be a direct approach to synthesize these analogs.

Table 3: Synthesis of Homologated Analogs

| Target Analog | Key Intermediate | Key Reactions |

|---|---|---|

| 4-(Cyclohexyloxy)butan-1-ol | 3-(Cyclohexyloxy)propanal | Oxidation, Wittig Reaction, Hydrolysis, Reduction |

| 5-(Cyclohexyloxy)pentan-1-ol | 4-(Cyclohexyloxy)butanal | Oxidation, Wittig Reaction, Hydrolysis, Reduction |

Retro-Synthetic Analysis for Analogs

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. wikipedia.orglibretexts.org It involves mentally deconstructing a target molecule into simpler, commercially available precursors. youtube.comdeanfrancispress.com Applying this logic to analogs of this compound with varying chain lengths helps to devise efficient synthetic routes.

For the parent compound, a key disconnection is the C-O ether bond. This leads to two synthons: a cyclohexyl cation and a 3-hydroxypropoxy anion. The corresponding synthetic equivalents are cyclohexyl bromide (or another cyclohexyl electrophile) and propane-1,3-diol (with one hydroxyl group selectively activated or protected). A more common and practical approach is the Williamson ether synthesis, which disconnects to cyclohexanol and a 3-halopropan-1-ol, such as 3-bromopropan-1-ol.

This same logic can be applied to analogs:

4-(Cyclohexyloxy)butan-1-ol: Disconnects to cyclohexanol and 4-bromobutan-1-ol.

2-(Cyclohexyloxy)ethan-1-ol: Disconnects to cyclohexanol and 2-bromoethan-1-ol.

This compound: Can also be disconnected via the opening of an epoxide ring. This retrosynthetic step leads to cyclohexanol and propylene (B89431) oxide. The reaction would proceed via nucleophilic attack of the cyclohexoxide anion on the less hindered carbon of the epoxide.

This analytical process allows for the logical design of synthetic pathways from simple starting materials.

Table 4: Retrosynthetic Disconnections for Chain Analogs

| Target Molecule | Disconnection Strategy | Precursors (Synthetic Equivalents) |

|---|---|---|

| 2-(Cyclohexyloxy)ethan-1-ol | Williamson Ether Synthesis | Cyclohexanol + 2-Haloethan-1-ol |

| This compound | Williamson Ether Synthesis | Cyclohexanol + 3-Halopropan-1-ol |

| 4-(Cyclohexyloxy)butan-1-ol | Williamson Ether Synthesis | Cyclohexanol + 4-Halobutan-1-ol |

Heteroatom Substitution in the Ether Linkage

Replacing the oxygen atom of the ether linkage with other heteroatoms, such as sulfur or selenium, produces thioether and selenoether analogs, respectively. These modifications can alter the molecule's chemical reactivity, bond angles, and polarity.

The synthesis of these analogs typically follows pathways analogous to the Williamson ether synthesis. organic-chemistry.org For the thioether analog, 3-(Cyclohexylthio)propan-1-ol , the synthesis would involve the reaction of cyclohexanethiol (B74751) with a 3-halopropan-1-ol. Cyclohexanethiol is more acidic than cyclohexanol, and its conjugate base, the thiolate, is a powerful nucleophile. The reaction is generally carried out in the presence of a base to deprotonate the thiol.

Similarly, the selenoether analog, 3-(Cyclohexylselanyl)propan-1-ol , can be prepared from cyclohexaneselenol. The selenol is reacted with a base to form the corresponding selenolate, which then acts as a nucleophile to displace a halide from 3-halopropan-1-ol. These reactions provide a direct and efficient route to heteroatom-substituted analogs.

Table 5: Synthesis of Heteroatom-Substituted Analogs

| Analog | Heteroatom | Key Precursors | Reaction Type |

|---|---|---|---|

| 3-(Cyclohexylthio)propan-1-ol | Sulfur (S) | Cyclohexanethiol + 3-Halopropan-1-ol | Nucleophilic Substitution (SN2) |

| 3-(Cyclohexylselanyl)propan-1-ol | Selenium (Se) | Cyclohexaneselenol + 3-Halopropan-1-ol | Nucleophilic Substitution (SN2) |

Thioether and Amine Analogs Synthesis

The conversion of the terminal alcohol in this compound to thioether and amine functionalities can be achieved through several established synthetic routes. These transformations typically involve the activation of the hydroxyl group to facilitate nucleophilic substitution.

Synthesis of Thioether Analogs:

The synthesis of thioether analogs of this compound generally proceeds by converting the alcohol into a better leaving group, followed by reaction with a thiol. A common strategy involves the tosylation or mesylation of the alcohol, followed by nucleophilic displacement with a thiolate salt.

Alternatively, direct conversion of alcohols to thioethers can be accomplished. For instance, the reaction of an alcohol with a thiol in the presence of a Lewis acid catalyst, such as zinc chloride, can yield the corresponding thioether. google.com Another modern approach utilizes isothiouronium salts as effective deoxasulfenylating agents, providing a thiol-free method for this transformation. researchgate.net

A hypothetical reaction scheme for the synthesis of a thioether analog is presented below:

Step 1: Activation of the Alcohol this compound is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) to form the corresponding tosylate.

Step 2: Nucleophilic Substitution The resulting tosylate is then treated with a sodium thiolate (NaSR), where 'R' can be an alkyl or aryl group, to yield the desired thioether, 3-(Cyclohexyloxy)-1-(R-thio)propane.

Interactive Data Table: Representative Thioether Analogs of this compound

| Analog Name | R Group | Synthetic Method | Key Reagents |

| 3-(Cyclohexyloxy)-1-(methylthio)propane | Methyl | Tosylation followed by thiolate displacement | TsCl, Pyridine, Sodium thiomethoxide |

| 3-(Cyclohexyloxy)-1-(phenylthio)propane | Phenyl | Lewis acid-catalyzed reaction with thiol | Thiophenol, Zinc chloride |

| 1-(Benzylthio)-3-(cyclohexyloxy)propane | Benzyl | Isothiouronium salt method | Benzyl isothiouronium chloride |

Synthesis of Amine Analogs:

The synthesis of amine analogs from this compound can also be approached through multiple pathways. A two-step process involving the conversion of the alcohol to a good leaving group, such as a tosylate or mesylate, followed by reaction with an amine or ammonia (B1221849) is a well-established method. chemistrysteps.com

Direct amination of alcohols is another efficient strategy. This can be achieved through a "hydrogen-borrowing" or "hydrogen autotransfer" mechanism, where a catalyst, often a transition metal complex, facilitates the dehydrogenation of the alcohol to an aldehyde intermediate. acs.org This intermediate then reacts with an amine to form an imine, which is subsequently reduced to the final amine product. acs.orgmdpi.com This method is considered highly atom-economical.

A plausible synthetic route to an amine analog is outlined below:

Step 1: Oxidation and Imine Formation (Hydrogen-Borrowing) In the presence of a suitable catalyst (e.g., a ruthenium or iridium complex), this compound is oxidized in situ to 3-(cyclohexyloxy)propanal. This aldehyde then reacts with a primary or secondary amine (RNH₂ or R₂NH) to form an imine or enamine intermediate.

Step 2: Reduction The intermediate is then reduced by the catalyst, using the hydrogen that was "borrowed" in the first step, to yield the corresponding N-substituted 3-(cyclohexyloxy)propan-1-amine.

Interactive Data Table: Representative Amine Analogs of this compound

| Analog Name | Amine Reagent | Synthetic Method | Catalyst Example |

| N-Methyl-3-(cyclohexyloxy)propan-1-amine | Methylamine | Tosylation followed by amination | - |

| 3-(Cyclohexyloxy)propan-1-amine | Ammonia | Catalytic amination | Nickel-based catalyst |

| N,N-Dimethyl-3-(cyclohexyloxy)propan-1-amine | Dimethylamine | Hydrogen-borrowing amination | Ruthenium pincer complex |

Methodologies for Isotopic Labeling of this compound

Isotopic labeling is a critical tool for studying the metabolic fate, pharmacokinetics, and mechanism of action of chemical compounds. The introduction of stable or radioactive isotopes into the this compound structure can be achieved through various methods.

Deuterium (B1214612) Labeling:

Deuterium (²H or D) is a stable isotope of hydrogen. Its introduction into a molecule can be relatively straightforward, particularly at exchangeable proton sites. For this compound, the hydroxyl proton can be easily exchanged with deuterium by dissolving the compound in a deuterated solvent such as deuterium oxide (D₂O) or deuterated methanol (B129727) (CD₃OD). rsc.org

Labeling at non-exchangeable C-H positions is more complex and typically requires specific synthetic steps. For instance, deuterated reducing agents like sodium borodeuteride (NaBD₄) could be used in a synthetic sequence where a carbonyl group is reduced to a hydroxyl group, thereby introducing a deuterium atom at the carbinol carbon.

Carbon-14 (B1195169) Labeling:

Carbon-14 (¹⁴C) is a radioactive isotope of carbon that is widely used in drug metabolism studies. nih.govacs.org The synthesis of ¹⁴C-labeled this compound would generally involve the incorporation of a ¹⁴C-labeled building block at an early stage of the synthesis. acs.org For example, if the propanol chain is derived from a three-carbon synthon, a version of this synthon containing ¹⁴C could be utilized.

Late-stage carbon-14 labeling has emerged as a valuable technique to introduce the isotope in the final steps of a synthesis, which can be more efficient and reduce radioactive waste. openmedscience.com Carbon isotope exchange reactions are also a modern approach, although they can be challenging to implement. openmedscience.com

The specific position of the ¹⁴C label would be chosen based on the metabolic stability of that position to ensure the radiolabel is not lost during metabolic processes.

Interactive Data Table: Potential Isotopic Labeling of this compound

| Isotope | Labeling Position | Methodology | Labeled Precursor Example |

| Deuterium (²H) | Hydroxyl group | H/D Exchange | Deuterium oxide (D₂O) |

| Deuterium (²H) | C1 of the propanol chain | Reduction of a carbonyl | Sodium borodeuteride (NaBD₄) |

| Carbon-14 (¹⁴C) | C1, C2, or C3 of the propanol chain | Multi-step synthesis with a labeled building block | [¹⁴C]-Acrolein |

| Carbon-14 (¹⁴C) | Cyclohexyl ring | Synthesis from ¹⁴C-labeled cyclohexanone | [¹⁴C]-Cyclohexanone |

Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

High-resolution NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide foundational information on the number and type of protons and carbons, two-dimensional (2D) NMR experiments are indispensable for assembling the molecular puzzle of 3-(Cyclohexyloxy)propan-1-ol. These techniques reveal through-bond correlations between nuclei.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY spectrum is instrumental in identifying proton-proton coupling networks within the molecule. For this compound, COSY would reveal correlations between the protons on adjacent carbons in the propyl chain and within the cyclohexane (B81311) ring, confirming their respective spin systems.

Heteronuclear Multiple Quantum Coherence (HMQC): This experiment, now often replaced by the more sensitive Heteronuclear Single Quantum Coherence (HSQC) experiment, correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of each carbon signal to its attached proton(s).

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum is crucial for piecing together the molecular skeleton by identifying longer-range (typically 2-3 bond) correlations between protons and carbons. For instance, it would show a correlation between the protons of the propyloxy chain's C1 and the cyclohexyl ring's C1', confirming the ether linkage.

Predicted 2D NMR Correlations for this compound

| Proton (¹H) Signal | Correlated Carbon (¹³C) Signal (HMQC/HSQC) | Key Correlated Carbon (¹³C) Signals (HMBC) |

| H on C1 (propanol) | C1 (propanol) | C2 (propanol), C3 (propanol) |

| H on C2 (propanol) | C2 (propanol) | C1 (propanol), C3 (propanol) |

| H on C3 (propanol) | C3 (propanol) | C2 (propanol), C1' (cyclohexyl) |

| H on C1' (cyclohexyl) | C1' (cyclohexyl) | C2'/C6' (cyclohexyl), C3 (propanol) |

| H on C2'/C6' (cyclohexyl) | C2'/C6' (cyclohexyl) | C1' (cyclohexyl), C3'/C5' (cyclohexyl) |

| H on C3'/C5' (cyclohexyl) | C3'/C5' (cyclohexyl) | C2'/C6' (cyclohexyl), C4' (cyclohexyl) |

| H on C4' (cyclohexyl) | C4' (cyclohexyl) | C3'/C5' (cyclohexyl) |

Note: The data presented in this table is predictive and based on established principles of NMR spectroscopy for analogous structures.

Pulsed-field gradient (PFG) NMR techniques offer insights into the translational motion of molecules in solution, which can be used to distinguish between different species in a mixture or to probe intermolecular interactions. nih.govrsc.org One of the most common applications is Diffusion-Ordered Spectroscopy (DOSY).

A DOSY experiment on a pure sample of this compound would show all proton signals aligned horizontally, corresponding to a single diffusion coefficient. This coefficient is related to the size and shape of the molecule as well as the viscosity of the solvent. nih.govresearchgate.net In a mixture, DOSY can be used to separate the NMR signals of different components based on their varying diffusion rates, a technique sometimes referred to as "NMR chromatography". nih.gov For a molecule of this size, PFG-NMR could also be employed to study its potential binding to macromolecules by observing changes in its diffusion coefficient. nih.gov

Mass Spectrometry Techniques for Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. nih.gov For this compound (C₉H₁₈O₂), the theoretical exact mass can be calculated. This precise mass measurement allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Theoretical HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₉H₁₉O₂⁺ | 159.1380 |

| [M+Na]⁺ | C₉H₁₈O₂Na⁺ | 181.1199 |

| [M-H]⁻ | C₉H₁₇O₂⁻ | 157.1234 |

Note: The data in this table is theoretical and calculated based on the elemental composition.

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. The fragmentation pattern provides valuable information about the molecule's structure. orgchemboulder.com

For this compound, fragmentation is expected to occur at the ether linkage and within the alkyl chains. Key fragmentation pathways for the protonated molecule [M+H]⁺ would likely involve:

Alpha-cleavage: The C-C bond adjacent to the ether oxygen is a common point of fragmentation in aliphatic ethers. libretexts.org

Loss of Water: The primary alcohol moiety can readily lose a molecule of water (18 Da) from the protonated molecular ion.

Cleavage of the Ether Bond: Scission of the C-O bond of the ether can lead to the formation of ions corresponding to the cyclohexyl and the propanol (B110389) moieties.

Plausible MS/MS Fragments of [C₉H₁₈O₂ + H]⁺

| Parent Ion (m/z) | Fragment Ion (m/z) | Plausible Neutral Loss | Proposed Fragment Structure |

| 159.1380 | 141.1274 | H₂O | Cyclohexyloxypropyl cation |

| 159.1380 | 83.0855 | C₃H₈O₂ | Cyclohexyl cation |

| 159.1380 | 59.0491 | C₆H₁₀O | Protonated propan-1,3-diol |

Note: The fragmentation pathway and resulting ions are proposed based on established mass spectrometry fragmentation rules for ethers and alcohols. miamioh.eduwhitman.edu

Infrared and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The broad absorption band characteristic of the O-H stretching vibration in hydrogen-bonded alcohols is a key feature, typically appearing in the region of 3200-3600 cm⁻¹. orgchemboulder.comdocbrown.info The C-O stretching vibration of the ether linkage gives rise to a strong absorption in the 1050-1150 cm⁻¹ region. libretexts.orgpressbooks.pub

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. While the O-H stretch is often a weak band in Raman spectra, the C-H and C-C bonds of the aliphatic rings and chains will produce characteristic signals.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| O-H (Alcohol) | Stretching (H-bonded) | 3200-3600 (broad, strong) | Weak |

| C-H (Aliphatic) | Stretching | 2850-2960 (strong) | 2850-2960 (strong) |

| C-O (Ether) | Stretching | 1050-1150 (strong) | Moderate |

| C-O (Alcohol) | Stretching | 1000-1260 (strong) | Moderate |

Note: The frequency ranges presented are characteristic for the respective functional groups and are sourced from established spectroscopic data. orgchemboulder.comdocbrown.infolibretexts.orgpressbooks.pub

Chromatographic Separation Methodologies

Chromatographic techniques are fundamental to the analytical chemistry of this compound. They leverage the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation from impurities, isomers, and other components. The choice between gas and liquid chromatography is typically dictated by the analyte's volatility and thermal stability.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Isomer Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the analysis of volatile and thermally stable compounds like this compound. In this method, the compound is vaporized and separated based on its boiling point and interactions with the stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes and fragments the molecules, providing a unique mass spectrum that acts as a molecular fingerprint for identification.

Purity Assessment: GC-MS is highly effective for assessing the purity of this compound samples. The resulting chromatogram displays peaks corresponding to each separated compound, with the area of each peak being proportional to its concentration. By comparing the peak area of the main compound to the total area of all detected peaks, a quantitative measure of purity can be established. This method can detect and identify trace-level impurities, such as residual starting materials from synthesis (e.g., cyclohexanol (B46403) or 1-chloro-3-propanol) or by-products.

Isomer Analysis: The structural nature of this compound allows for the existence of potential isomers, such as positional isomers where the propanol group is attached to a different carbon on the cyclohexane ring (e.g., 2-(Cyclohexyloxy)propan-1-ol or 4-(Cyclohexyloxy)propan-1-ol). These isomers often have slightly different physical properties, leading to different retention times on a GC column. researchgate.net High-resolution capillary columns can effectively separate these isomers, allowing for their individual identification and quantification. The mass spectra of positional isomers are often very similar, so chromatographic separation is crucial for their distinction. researchgate.net

The fragmentation pattern in the mass spectrometer is key to confirming the structure. For an ether-alcohol, common fragmentation includes the loss of a water molecule (M-18) and alpha-cleavage at the ether linkage or the alcohol group, providing structural confirmation. tripod.com

| Parameter | Condition |

|---|---|

| Instrument | Gas Chromatograph coupled with a Mass Spectrometer |

| Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Range | m/z 40-400 |

| Detector | Mass Spectrometer (Quadrupole) |

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

For compounds that may have lower volatility or could degrade at the high temperatures used in GC, High-Performance Liquid Chromatography (HPLC) is a superior alternative. HPLC separates compounds based on their affinity for a solid stationary phase (packed in a column) and a liquid mobile phase.

Separation and Quantification: Reversed-phase HPLC (RP-HPLC) is the most common mode for separating moderately polar compounds like this compound. In this setup, a nonpolar stationary phase (typically C18-bonded silica) is used with a polar mobile phase, such as a mixture of water and a more organic solvent like acetonitrile or methanol (B129727). sielc.com Compounds are separated based on their hydrophobicity; more nonpolar compounds are retained longer on the column.

Because this compound lacks a strong chromophore, detection can be achieved using a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD). For more sensitive quantification, the compound can be derivatized with a UV-absorbing agent. Quantification is achieved by creating a calibration curve from standards of known concentration and comparing the peak area of the analyte in the sample to this curve. cuni.cz

HPLC is also adept at separating isomers, including positional isomers, where subtle differences in polarity can be exploited by carefully optimizing the mobile phase composition. nih.gov The method can be rigorously validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness for reliable quantification in quality control environments. nih.gov

| Parameter | Condition |

|---|---|

| Instrument | HPLC system with a suitable detector |

| Column | C18 Reverse-Phase Column, 250 mm x 4.6 mm ID, 5 µm particle size |

| Mobile Phase | Isocratic elution with Acetonitrile:Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | Refractive Index Detector (RID) |

Theoretical and Computational Chemistry Studies of 3 Cyclohexyloxy Propan 1 Ol

Quantum Mechanical Calculations for Electronic Structure

Quantum mechanical calculations are fundamental to elucidating the electronic structure and energetic properties of 3-(Cyclohexyloxy)propan-1-ol. These methods provide a detailed picture of the molecule's geometry and the distribution of electrons, which in turn govern its chemical behavior.

Density Functional Theory (DFT) for Molecular Geometry and Energy Minimization

Density Functional Theory (DFT) is a powerful computational method for determining the optimal three-dimensional arrangement of atoms in a molecule. For this compound, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be used to find the global minimum energy conformation. chemrxiv.orgyoutube.com This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to find the structure with the lowest possible electronic energy.

Illustrative DFT Calculation Results for this compound Conformers:

| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| A (Equatorial, Anti) | ~180° | 0.00 | 1.85 |

| B (Equatorial, Gauche) | ~60° | 1.25 | 2.10 |

| C (Axial, Anti) | ~180° | 3.50 | 1.70 |

| D (Axial, Gauche) | ~60° | 4.80 | 2.35 |

Note: This table is a hypothetical representation of expected DFT results based on studies of similar molecules.

Ab Initio Calculations for Conformational Analysis

Ab initio methods, which are based on first principles without the use of empirical parameters, provide a rigorous approach to studying the conformational landscape of this compound. aanda.orgaanda.org Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more expensive than DFT, can offer higher accuracy for the relative energies of different conformers.

A detailed conformational analysis would involve scanning the potential energy surface by systematically rotating around the key single bonds. This would reveal the energy barriers between different conformers and the most stable conformations. For n-propanol, studies have shown the existence of multiple conformers (Ga, Gg, Gg', Aa, and Ag) that are close in energy. aanda.orgaanda.org A similar complexity is expected for this compound, with the bulky cyclohexyl group introducing further steric constraints.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing insights into its conformational flexibility and interactions with its environment.

Conformational Sampling and Interconversion Pathways

MD simulations would involve numerically solving Newton's equations of motion for the atoms of the molecule, governed by a force field. nih.gov This would generate a trajectory of the molecule's movements, allowing for the exploration of its accessible conformations. By analyzing this trajectory, one can identify the most populated conformational states and the pathways for interconversion between them. The flexibility of the ether linkage is a key factor that would be investigated in such simulations. nih.gov

Solvent Effects on Molecular Conformation

The conformation of a flexible molecule like this compound can be significantly influenced by the solvent. aip.orgrsc.org MD simulations can explicitly model the solvent molecules, allowing for a detailed investigation of solute-solvent interactions. In polar solvents like water, conformations that expose the hydroxyl group to form hydrogen bonds would be favored. aip.org In nonpolar solvents, conformations might be more compact to minimize unfavorable interactions. The conformational preferences of polyethylene oxide, a polymer with repeating ether linkages, are known to be solvent-dependent. aip.org

Hypothetical Results of Solvent Effects on Conformer Population:

| Solvent | Dielectric Constant | Predominant Conformer | Key Interactions |

| n-Heptane | 1.9 | Compact/Gauche | van der Waals |

| Chloroform | 4.8 | Mixed Population | Dipole-Dipole |

| Methanol (B129727) | 32.7 | Extended/Anti | Hydrogen Bonding |

| Water | 80.1 | Extended/Anti | Strong Hydrogen Bonding |

Note: This table is a hypothetical representation based on general principles of solvent effects on molecular conformation. aip.org

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is a powerful tool for predicting the mechanisms of chemical reactions and identifying the high-energy transition states that control the reaction rates.

For this compound, several reactions could be investigated computationally, including dehydration and oxidation.

Dehydration: The acid-catalyzed dehydration of this compound would likely proceed through an E1 or E2 mechanism to form an alkene. vedantu.comlibretexts.org Computational methods can be used to calculate the activation energies for each step of these pathways, including the protonation of the hydroxyl group, the formation of a carbocation intermediate (in the E1 mechanism), and the final elimination of a proton. youtube.com

Oxidation: The oxidation of the alcohol group to an aldehyde or carboxylic acid, or the oxidation of the ether linkage, are other plausible reactions. DFT calculations can be used to model the reaction pathways, for example, with an oxidizing agent like the hydroxyl radical. semanticscholar.orgnih.gov The calculations would help in identifying the most likely sites of initial attack and the subsequent reaction steps. Studies on the oxidation of diethyl ether have shown a complex mechanism involving radical intermediates. nih.gov

Illustrative Transition State Analysis for a Hypothetical Reaction Step:

| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Protonation of -OH | 0.0 | 5.2 | -10.8 | 5.2 |

| Water Elimination | -10.8 | 15.7 | 8.3 | 26.5 |

| Deprotonation | 8.3 | 10.1 | -5.4 | 1.8 |

Note: This table provides a hypothetical example of the energetic profile for a reaction mechanism that could be elucidated through computational analysis.

Molecular Orbital Analysis and Reactivity Descriptors

Molecular orbital (MO) theory is a fundamental concept in computational chemistry that provides deep insights into the electronic structure and reactivity of molecules. By analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—we can predict a molecule's reactivity, kinetic stability, and electronic properties. Reactivity descriptors, derived from the energies of these orbitals, further quantify a molecule's chemical behavior.

Frontier Molecular Orbitals (HOMO and LUMO)

The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons, making the molecule more reactive towards electrophiles. The LUMO is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons, indicating reactivity towards nucleophiles.

For this compound, the HOMO is expected to be localized primarily on the oxygen atoms of the ether and alcohol functional groups, as these are the most electron-rich regions due to the presence of lone pairs. The LUMO, in contrast, would likely be distributed over the C-O and C-C antibonding orbitals.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's stability. A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more polarizable and reactive.

Illustrative Frontier Molecular Orbital Energies

The following table presents hypothetical, yet representative, energy values for the frontier molecular orbitals of this compound, as would be determined by quantum chemical calculations.

| Molecular Orbital | Energy (eV) | Description |

| LUMO | 1.5 | Electron acceptor, antibonding character |

| HOMO | -9.0 | Electron donor, localized on oxygen atoms |

| HOMO-LUMO Gap (ΔE) | 10.5 | Indicator of chemical stability and reactivity |

Global Reactivity Descriptors

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to further understand the chemical nature of this compound. These descriptors provide a quantitative measure of the molecule's reactivity.

Ionization Potential (I): The energy required to remove an electron from a molecule. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule. It is approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of a molecule's resistance to a change in its electron distribution. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). It indicates the ease of electron cloud polarization.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. It is calculated as ω = χ2 / (2η).

Illustrative Reactivity Descriptors

Based on the illustrative HOMO and LUMO energies, the following table outlines the calculated global reactivity descriptors for this compound.

| Reactivity Descriptor | Formula | Calculated Value (eV) | Interpretation |

| Ionization Potential (I) | -EHOMO | 9.0 | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | -1.5 | Energy released upon accepting an electron. |

| Electronegativity (χ) | (I + A) / 2 | 3.75 | Tendency to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | 5.25 | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / η | 0.19 | Ease of electron cloud polarization. |

| Electrophilicity Index (ω) | χ2 / (2η) | 1.34 | Propensity to act as an electrophile. |

These illustrative analyses suggest that this compound, with its relatively large HOMO-LUMO gap, would be a kinetically stable molecule with moderate reactivity. The negative electron affinity indicates that the formation of an anion is energetically unfavorable. The calculated electronegativity and electrophilicity index provide further quantitative insights into its potential chemical interactions.

Insufficient Data Available for Specific Applications of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a notable lack of specific, publicly available research detailing the role of this compound in the niche applications outlined in the user's request. While this compound is recognized and available as a chemical intermediate, its specific functions as a precursor for complex organic molecules like macrocycles and polyethers, its participation in polymerization reactions, and its non-biological applications in material science are not well-documented in accessible literature.

Therefore, this article cannot be generated as the foundational scientific evidence required to address the specific subsections of the prompt is not available in the public domain. An attempt to create content for the requested sections would result in speculation and would not meet the standards of a scientifically accurate and informative article.

Role of 3 Cyclohexyloxy Propan 1 Ol As a Versatile Synthetic Intermediate

Use in Material Science Applications (Excluding Biological Contexts)

Precursor for Advanced Coatings

The robust cycloaliphatic moiety and the reactive hydroxyl group of 3-(Cyclohexyloxy)propan-1-ol make it a prime candidate for incorporation into various polymer systems for advanced coatings, including polyurethanes and acrylics. In these applications, it can function as a reactive diluent or a modifying monomer to enhance the final properties of the coating.

In the realm of polyurethane coatings, the inclusion of cycloaliphatic structures is known to enhance performance characteristics. paint.orgrsc.org The cyclohexyloxy group in this compound can impart increased hardness, rigidity, and durability to the polyurethane network. paint.org When used as a reactive component, the hydroxyl group of this compound reacts with isocyanate groups to become an integral part of the polymer backbone. This incorporation of the bulky cyclohexyl ring can improve the coating's resistance to abrasion, chemicals, and weathering.

The impact of cycloaliphatic diols, such as 1,4-cyclohexanedimethanol (B133615) (CHDM), on the properties of polyurethane coatings has been a subject of research. paint.orgpaint.org These studies have demonstrated that the rigid cycloaliphatic ring structure contributes to a higher tensile modulus and increased hardness of the resulting polyurethane film. paint.org While this compound is a monofunctional alcohol, its cyclohexyloxy group is expected to confer similar benefits in terms of rigidity and durability to the coating surface.

As a reactive diluent in acrylic coatings, this compound can be utilized to reduce the viscosity of the formulation, thereby lowering the volatile organic compound (VOC) content. researchgate.net Its hydroxyl group can participate in crosslinking reactions, for instance, with isocyanates or melamine-formaldehyde resins, leading to a more durable and chemically resistant coating. The cycloaliphatic nature of the compound also contributes to improved weatherability and resistance to UV degradation, properties that are highly desirable for exterior coating applications. rsc.org

The use of cycloaliphatic epoxides as crosslinkers for acrylic latex coatings has been shown to improve water and solvent resistance, as well as hardness and adhesion. researchgate.net This suggests that incorporating a cycloaliphatic moiety, such as that from this compound, into the polymer matrix can significantly enhance the performance of acrylic coatings.

Anticipated Effects of this compound in Advanced Coatings

| Coating Type | Potential Role | Expected Improvement in Properties |

|---|---|---|

| Polyurethane Coatings | Modifying Monomer | Increased hardness, rigidity, and durability; Enhanced abrasion and chemical resistance. |

| Acrylic Coatings | Reactive Diluent | Reduced viscosity (lower VOCs); Improved weatherability and UV resistance; Enhanced chemical resistance and hardness after crosslinking. |

Role in Liquid Crystal Chemistry

The precise molecular architecture required for liquid crystalline behavior makes the selection of appropriate building blocks critical. This compound, with its defined cycloaliphatic tail and a reactive functional group, presents itself as a valuable synthon for the design of novel liquid crystal molecules, particularly of the calamitic (rod-like) and potentially bent-core types. sciensage.infonih.govtcichemicals.com

In the structure of calamitic liquid crystals, terminal flexible chains, such as alkyl or alkoxy groups, are essential for the formation and stability of mesophases. nih.govresearchgate.net The 3-(cyclohexyloxy)propyl group, derived from this compound, can serve as such a terminal chain. The presence of the cyclohexyl ring introduces a degree of conformational rigidity and bulkiness that can significantly influence the intermolecular interactions and, consequently, the mesomorphic properties of the final compound. mdpi.com

The length and nature of the terminal chain are known to affect the transition temperatures and the type of mesophase exhibited by a liquid crystal. mdpi.com The introduction of a cycloaliphatic group in the terminal chain can lead to a different packing efficiency compared to linear alkyl chains, potentially favoring the formation of specific smectic or nematic phases. Research on liquid crystals with terminal cycloalkyl groups has shown that these moieties can influence the clearing point and the breadth of the mesophase range.

While specific research on liquid crystals incorporating the 3-(cyclohexyloxy)propyl tail is not widely documented, the general principles of liquid crystal design suggest that this group could be used to fine-tune the material's properties. The synthesis would typically involve the etherification or esterification of a rigid mesogenic core with this compound.

For instance, in the synthesis of a hypothetical calamitic liquid crystal, a core unit such as a biphenyl (B1667301) or phenyl benzoate (B1203000) moiety could be functionalized with the 3-(cyclohexyloxy)propoxy tail. The resulting molecule's ability to exhibit liquid crystalline behavior would then be investigated through techniques like polarized optical microscopy (POM) and differential scanning calorimetry (DSC) to determine its transition temperatures and identify the types of mesophases formed.